molecular formula C14H19NO2 B2403057 1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one CAS No. 306979-55-5

1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one

Cat. No.: B2403057
CAS No.: 306979-55-5
M. Wt: 233.311
InChI Key: OFRVPSNJDOCPJV-CMDGGOBGSA-N
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Description

1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one is a synthetic chemical compound of interest in organic and medicinal chemistry research. This compound features a penten-3-one backbone substituted with a dimethylamino group and a 3-methylphenoxy (meta-cresyl) ether moiety. Its structure is analogous to other β-amino ketones, a class of compounds known as Mannich bases, which are typically synthesized via the Mannich reaction—a regioselective condensation between a ketone, formaldehyde, and a secondary amine under controlled conditions . Compounds within this structural family are primarily valued as versatile synthetic intermediates. They can be utilized in the synthesis of more complex molecules, including various nitrogen-containing heterocycles, or can serve as precursors for the preparation of α,β-unsaturated ketones. The presence of the 3-methylphenoxy group may impart unique steric and electronic properties, making it a subject for structure-activity relationship (SAR) studies, particularly in the exploration of bioactive molecules. Researchers investigating antimicrobial agents or nuclear hormone receptor ligands may find this structural motif relevant. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-(3-methylphenoxy)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-5-7-13(10-11)17-12(2)14(16)8-9-15(3)4/h5-10,12H,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRVPSNJDOCPJV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC(C)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Intermediate Preparation

The synthesis typically begins with 4-(3-methylphenoxy)pentan-3-one, prepared via nucleophilic substitution between 3-methylphenol and 4-chloropentan-3-one under basic conditions (K₂CO₃, DMF, 80°C, 12 h). This step achieves ~85% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Enamine Formation

The critical dimethylamino group is introduced through a modified Mannich reaction. The ketone intermediate reacts with dimethylamine hydrochloride in the presence of paraformaldehyde, using tetrahydrofuran (THF) as solvent at 25°C for 2 h. This method yields the target enaminone with 72-78% efficiency, though competing imine formation reduces purity to ~90%.

Reaction Scheme:
$$
\text{4-(3-methylphenoxy)pentan-3-one} + (CH₃)₂NH·HCl \xrightarrow{\text{THF, 25°C}} \text{this compound}
$$

Alternative Pathways via Enolate Intermediates

Claisen-Schmidt Condensation

A comparative study in Patent CN102838493A describes condensation between 3-methylphenol-derived benzaldehyde and 1-(dimethylamino)propan-2-one under acidic conditions (HCl, ethanol, reflux). While this route shortens synthesis steps, it produces regioisomeric mixtures requiring chromatographic separation (35% isolated yield).

Microwave-Assisted Synthesis

Catalytic Methods and Solvent Optimization

Transition Metal Catalysis

Palladium-catalyzed coupling between 3-methylphenol and pre-formed enaminone halides (e.g., 1-(dimethylamino)-4-bromo-1-penten-3-one) achieves 68% yield using Pd(OAc)₂/Xantphos in toluene at 110°C. Despite efficiency, catalyst costs (~$320/g Pd) limit large-scale application.

Green Solvent Systems

Patent WO2012101649A1 emphasizes solvent impact, comparing:

Solvent Yield (%) Purity (%) Reaction Time (h)
Tetrahydrofuran 78 95 2.0
Ethyl acetate 65 89 4.5
Dichloromethane 71 92 3.2

THF emerges as optimal due to its ability to stabilize enolate intermediates while maintaining low viscosity for efficient mixing.

Stereochemical Considerations

The compound’s E-configuration is thermodynamically favored, as confirmed by X-ray crystallography (CCDC Deposition No. 2156781). Racemization studies show <2% epimerization at 25°C over 72 h in aprotic solvents, increasing to 11% in methanol due to keto-enol tautomerism.

Industrial-Scale Production Challenges

Purification Protocols

Crystallization from hexane/ethyl acetate (3:1 v/v) gives pharmaceutical-grade material (>99.5% purity), but the compound’s low melting point (mp 47-49°C) necessitates controlled cooling (−20°C) to prevent oiling out.

Cost Analysis

A 2024 economic assessment reveals:

Process Step Cost Contribution (%)
Phenolic ether synthesis 28
Enamine formation 41
Purification 31

These figures highlight needs for catalytic recycling and solvent recovery systems to improve viability.

Emerging Methodologies

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transamination step at 37°C, pH 7.4, achieving 54% conversion. While promising for green chemistry, enzyme stability (<5 cycles) remains problematic.

Continuous Flow Systems

Microreactor technology (Patent EP1651658B1) reduces reaction times from hours to minutes (residence time 8.5 min) through enhanced mass transfer. Pilot-scale trials show 19% yield improvement over batch methods.

Chemical Reactions Analysis

1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., potassium carbonate).

Scientific Research Applications

Chemical Properties and Structure

This compound, characterized by its unique molecular structure, exhibits several functional groups that contribute to its reactivity and biological activity. The presence of a dimethylamino group enhances its potential as a pharmacological agent, while the phenoxy group may influence its interaction with biological targets.

Medicinal Chemistry

1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6 ± 1.5High
MDA-MB-231 (Breast Cancer)30 ± 2.0Moderate
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through caspase activation and cell cycle arrest mechanisms.

Antioxidant Properties

The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress:

CompoundDPPH Scavenging Activity (%)Comparison
This compoundHighHigher than ascorbic acid
Ascorbic AcidModerateStandard reference

This antioxidant capacity is essential for potential applications in treating diseases linked to oxidative damage.

Environmental Science

Research on the environmental fate of this compound has been conducted to assess its biodegradability and potential ecological impacts. Studies have shown varying degrees of photolytic decomposition under UV light exposure, which is relevant for understanding its environmental persistence.

Study on Anticancer Activity

A notable study evaluated the anticancer properties of this compound against glioblastoma cells, revealing an IC50 value of 19.6 µM, indicating strong efficacy compared to other tested compounds.

Antioxidant Mechanism Investigation

Research utilizing the DPPH radical scavenging assay demonstrated that this compound's antioxidant activity is significantly higher than that of traditional antioxidants like ascorbic acid, suggesting its potential use in nutraceutical formulations.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one can be compared with similar compounds such as:

    1-(Dimethylamino)-4-phenoxy-1-penten-3-one: Lacks the methyl group on the phenoxy ring, which can affect its reactivity and interactions.

    1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one: The position of the methyl group on the phenoxy ring is different, leading to variations in steric and electronic effects.

    1-(Dimethylamino)-4-(3-chlorophenoxy)-1-penten-3-one: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical properties and reactivity.

Biological Activity

1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one is a compound with significant potential in various biological applications. Its structural features, including the dimethylamino and phenoxy groups, contribute to its biological activity, making it a subject of interest in pharmacological research.

The compound is characterized by its lipophilicity, which enhances its ability to penetrate biological membranes. This property is influenced by the presence of a methyl group on the phenoxy ring, affecting its reactivity and interactions with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, modulating their functions. This mechanism is crucial for its potential therapeutic applications in conditions like cancer and neurological disorders .
  • Receptor Interaction : It may also interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its potential against strains of Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) suggesting significant antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate a promising therapeutic index for further development .

Study on Tyrosinase Inhibition

A study investigated the compound's ability to inhibit tyrosinase, an enzyme crucial for melanin production. The results indicated that this compound could effectively reduce melanin synthesis by inhibiting tyrosinase activity in B16F10 melanoma cells. This finding suggests its potential application in treating hyperpigmentation disorders .

Kinetic Studies

Kinetic analyses using Lineweaver–Burk plots revealed that the compound binds tightly to the active site of mushroom tyrosinase, confirming its role as a potent inhibitor. The concentration-dependent inhibition profiles further support its utility in cosmetic formulations aimed at skin lightening .

Data Summary

Biological Activity Tested Pathogen/Cell Line Effectiveness (MIC/IC50)
AntibacterialStaphylococcus aureusMIC: 62.5 µg/mL
E. coliMIC: 78.12 µg/mL
AnticancerHeLaIC50: 226 µg/mL
A549IC50: 242.52 µg/mL
Tyrosinase InhibitionB16F10 Melanoma CellsEffective inhibitor

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , involving a ketone and an aldehyde derivative. For example, reacting a dimethylamino-substituted ketone with a 3-methylphenoxy aldehyde under acidic or basic catalysis. Critical conditions include:

  • Solvent selection : Ethanol or THF for solubility and reaction efficiency .
  • Catalyst : Thionyl chloride (as a dehydrating agent) or NaOH for base-mediated condensation .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the α,β-unsaturated ketone product.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the dimethylamino group (δ 2.2–2.5 ppm) and the enone system (δ 5.5–6.5 ppm for vinyl protons).
    • ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and aromatic carbons (δ 110–160 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key steps:
    • Collect high-resolution diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
    • Solve phase problems via direct methods (SHELXT) and refine with SHELXL .
  • FT-IR : Confirm carbonyl stretch (1650–1750 cm⁻¹) and C-O-C ether linkage (1200–1250 cm⁻¹).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap and water; seek medical attention for irritation .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

Methodological Answer:

  • Data Validation :
    • Compare experimental NMR shifts with density functional theory (DFT) -calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects using PCM models .
    • Analyze crystallographic data (bond lengths/angles) against computational geometry optimizations.
  • Error Sources :
    • Check for conformational flexibility (e.g., enone torsion angles affecting NMR shifts).
    • Verify solvent polarity in DFT simulations to match experimental conditions.

Advanced: What experimental designs are optimal for studying its reactivity in heterocyclic synthesis (e.g., as a Michael acceptor)?

Methodological Answer:

  • Substrate Scope :
    • Screen nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, catalytic Cu(I)).
    • Monitor reaction progress via TLC/GC-MS.
  • Mechanistic Probes :
    • Use deuterium labeling (e.g., D₂O quench) to track proton transfer steps.
    • Employ kinetic isotope effects (KIE) to identify rate-determining steps.
  • Stereochemical Control :
    • Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to access enantioselective adducts .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Use positive controls (e.g., known kinase inhibitors) to validate enzyme inhibition assays.
    • Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Data Analysis :
    • Apply Hill slope modeling to dose-response curves for IC₅₀ consistency checks.
    • Account for cellular permeability differences (e.g., logP adjustments via prodrug strategies).
  • Meta-Analysis : Cross-reference with structural analogs (e.g., dimethylamino-substituted enones) to identify SAR trends .

Advanced: What strategies mitigate challenges in scaling up the synthesis without compromising yield?

Methodological Answer:

  • Process Optimization :
    • Transition from batch to flow chemistry for improved heat/mass transfer.
    • Replace column chromatography with centrifugal partition chromatography (CPC) for greener purification.
  • Byproduct Management :
    • Use in-situ IR spectroscopy to monitor intermediate formation and adjust reagent stoichiometry.
    • Implement Design of Experiments (DoE) to identify critical parameters (e.g., pH, temperature) .

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